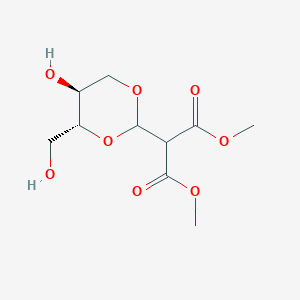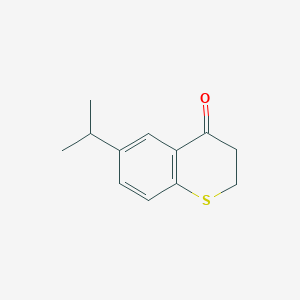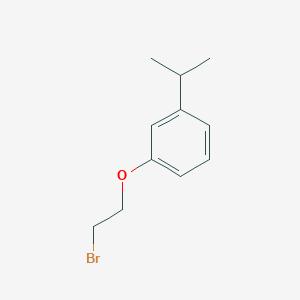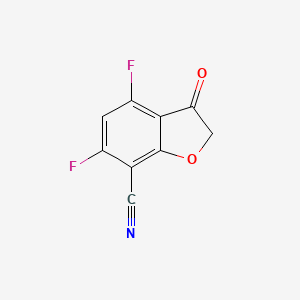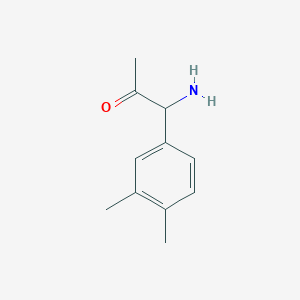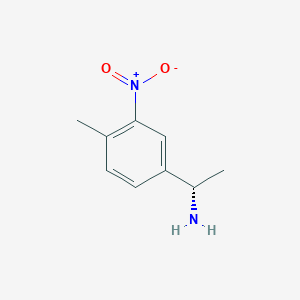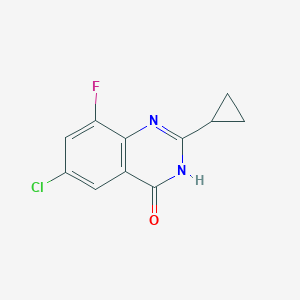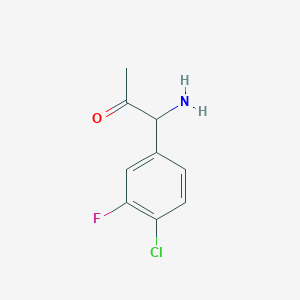![molecular formula C15H11F3N2O2 B13052470 (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethoxy group in the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using a trifluoromethoxy-containing reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenating agents and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Trifluoromethoxy-Containing Compounds: Compounds with the trifluoromethoxy group in different positions or attached to different cores.
Uniqueness
The uniqueness of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine lies in the combination of the benzoxazole core and the trifluoromethoxy group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C15H11F3N2O2 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
[2-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-5-yl]methanamine |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)22-11-4-2-10(3-5-11)14-20-12-7-9(8-19)1-6-13(12)21-14/h1-7H,8,19H2 |
InChI Key |
OTBNQZDUSXFMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


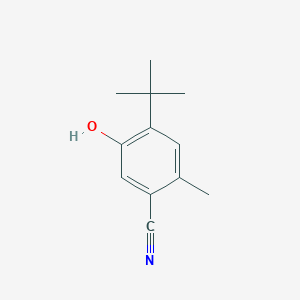
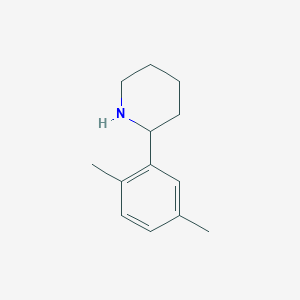
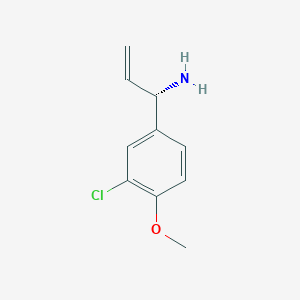
![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)
![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)
